8-Amino-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one
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Overview
Description
8-Amino-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one: is a complex polycyclic compound with a unique structure that includes multiple aromatic rings and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one typically involves multi-step organic synthesis techniques. The process may include the following steps:
Formation of the Core Structure: The initial step involves the construction of the core polycyclic structure through cyclization reactions. This can be achieved using various cyclization agents and catalysts.
Introduction of Amino Groups: Amino groups are introduced through nucleophilic substitution reactions, where amines react with halogenated precursors.
Aromatic Ring Formation: The formation of aromatic rings is facilitated by dehydrogenation reactions, often using palladium or platinum catalysts under high-temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
8-Amino-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions include quinones, amines, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
8-Amino-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its polycyclic nature and aromaticity make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: The compound can be used as a probe in biological studies to understand the interactions between polycyclic compounds and biological macromolecules.
Mechanism of Action
The mechanism of action of 8-Amino-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The presence of amino groups enhances its binding affinity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- 3,10-diazapentacyclo[10.7.1.0{2,11}.0{4,9}.0^{16,20}]icosa-1(19),4,6,8,12,14,16(20),17-octaene .
- 6-methoxy-9,10-diazapentacyclo[10.7.1.0{2,11}.0{3,8}.0^{16,20}]icosa-1(19),2(11),3(8),4,6,9,12,14,16(20),17-decaene .
Uniqueness
8-Amino-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one stands out due to the presence of an amino group, which enhances its reactivity and potential for functionalization. Its unique polycyclic structure also provides distinct electronic properties, making it valuable for various applications.
Properties
IUPAC Name |
8-amino-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O/c19-13-8-3-9-14-16(13)21-17(20-14)11-6-1-4-10-5-2-7-12(15(10)11)18(21)22/h1-9H,19H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBAPYSOFKTDLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=NC5=CC=CC(=C5N4C(=O)C3=CC=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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